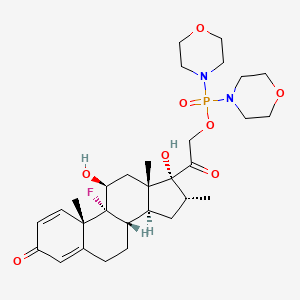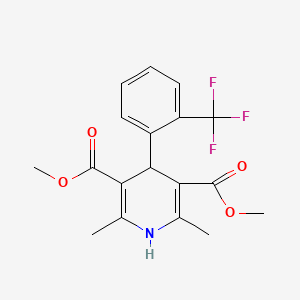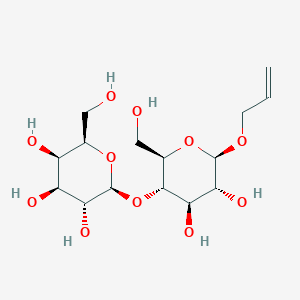![molecular formula C15H16O4 B13421810 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one CAS No. 489-53-2](/img/structure/B13421810.png)
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a complex organic compound with a unique structure that includes an oxirane ring and a chromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization to form the chromenone structure. The oxirane ring is then introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromenone core may interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- **8-[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-(3-methylbut-2-enoxy)chromen-2-one
- **8-[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-[(E)-5-[(2R)-3,3-dimethyloxiran-2-yl]-3-methylpent-2-enoxy]chromen-2-one
Uniqueness
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is unique due to its specific combination of an oxirane ring and a methoxychromenone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
489-53-2 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m1/s1 |
Clave InChI |
LSZONYLDFHGRDP-GFCCVEGCSA-N |
SMILES isomérico |
CC1([C@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C |
SMILES canónico |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


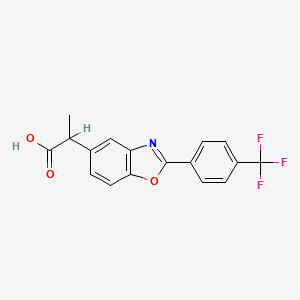
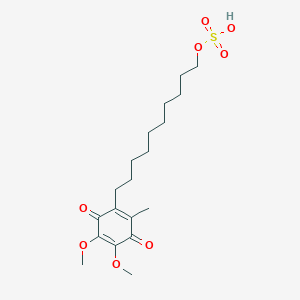
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
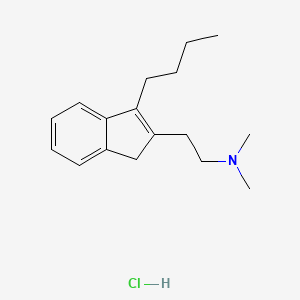
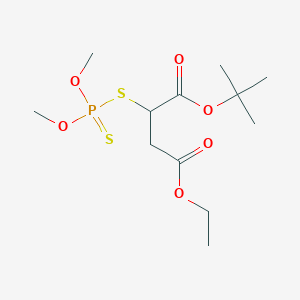

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
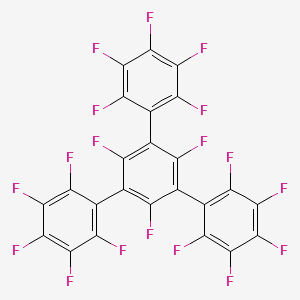
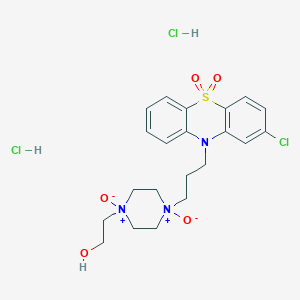
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
